Hpk1-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

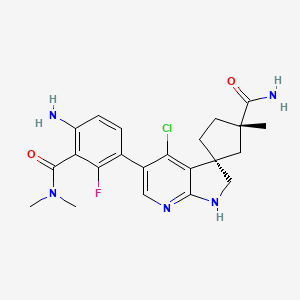

Molecular Formula |

C22H25ClFN5O2 |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide |

InChI |

InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1 |

InChI Key |

GZQHHAHIJAPECC-VXKWHMMOSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |

Canonical SMILES |

CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-21: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-21, a potent HPK1 inhibitor, in T-lymphocytes. We will delve into the core signaling pathways, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.

The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated to orchestrate an immune response. HPK1 plays a crucial role in dampening this signal to prevent over-activation and maintain immune homeostasis. The key steps involving HPK1 are:

-

Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the immunological synapse, a specialized junction between the T-cell and the antigen-presenting cell. Here, it becomes activated through a series of phosphorylation events.

-

SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific serine residue, Serine 376 (S376).[1][2][3]

-

Recruitment of 14-3-3 Protein: The phosphorylation of SLP-76 at S376 creates a binding site for the 14-3-3 family of proteins. The subsequent binding of 14-3-3 to pSLP-76 (S376) leads to the dissociation of SLP-76 from the signaling complex.[1]

-

Signal Attenuation: The removal of SLP-76 from the active signaling complex disrupts the downstream signaling cascade, leading to the attenuation of key pathways, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways. This ultimately results in reduced T-cell activation, proliferation, and cytokine production.

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of HPK1. Its mechanism of action is centered on blocking the kinase activity of HPK1, thereby preventing the negative feedback loop it initiates in T-cells. By inhibiting HPK1, this compound effectively "releases the brakes" on T-cell activation.

The direct consequence of HPK1 inhibition by this compound is the prevention of SLP-76 phosphorylation at Ser376. This has several downstream effects that enhance T-cell function:

-

Sustained Signaling: Without the phosphorylation of SLP-76, it remains part of the active signaling complex, leading to sustained activation of downstream pathways like PLCγ1 and ERK.

-

Enhanced Cytokine Production: The augmented signaling results in increased production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor response.

-

Increased T-Cell Proliferation: By promoting the signaling pathways that drive cell cycle progression, this compound enhances the proliferation of T-cells.

-

Boosted Cytotoxicity: The overall heightened state of activation leads to an increase in the cytotoxic potential of CD8+ T-cells, enabling them to more effectively kill target cancer cells.

Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention for this compound.

Caption: HPK1 signaling pathway and inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound and other relevant HPK1 inhibitors have been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitor Potency

| Compound | Target | Assay Type | Value | Reference |

| This compound | HPK1 | Ki | 0.8 nM | [4][5][6][7] |

| Compound from Toure, M. et al. (2023) | HPK1 | IC50 | 0.2 nM | [8] |

| AZ3246 | HPK1 | IC50 | < 3 nM | [5] |

| HPK1-IN-7 | HPK1 | IC50 | 2.6 nM | [5] |

| BGB-15025 | HPK1 | IC50 | 6 nM | [5] |

Table 2: Cellular Activity of HPK1 Inhibitors

| Compound | Cell Type | Assay | Endpoint | Value (EC50/IC50) | Reference |

| This compound | Human pan T-cells | ELISA | IL-2 Production | 1.56 µM | [4] |

| Compound from Toure, M. et al. (2023) | Jurkat | pSLP76 (S376) | Inhibition | 3 nM | [8] |

| Compound from Toure, M. et al. (2023) | Primary T-cell | IL-2 Production | Potentiation | 1.5 nM | [8] |

| AZ3246 | T-cells | IL-2 Secretion | Potentiation | 90 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for SLP-76 Phosphorylation in Jurkat Cells

This protocol is designed to assess the phosphorylation status of SLP-76 at Serine 376 in response to T-cell activation and treatment with an HPK1 inhibitor.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Anti-CD3/CD28 antibodies (for stimulation)

-

This compound or other inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15-30 minutes).

-

Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSLP-76) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control like β-actin to ensure equal protein loading.

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[9][10][11][12]

Materials:

-

Primary human T-cells or a T-cell line

-

Cell culture medium

-

CFSE staining solution

-

Stimulating agents (e.g., anti-CD3/CD28 beads or antibodies)

-

This compound or other inhibitors

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T-cell line.

-

CFSE Staining: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.

-

Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.

-

Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add the desired concentrations of this compound and stimulating agents.

-

Incubation: Culture the cells for 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel.

-

Data Analysis: Analyze the CFSE histograms. Each successive peak of lower fluorescence intensity represents a round of cell division.

Cytokine Production Assay (ELISA)

This protocol describes the quantification of IL-2 and IFN-γ secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16]

Materials:

-

T-cell culture supernatants (from the proliferation assay or a separate experiment)

-

ELISA kit for human IL-2 or IFN-γ (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate again and add the T-cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

T-Cell Mediated Cytotoxicity Assay (xCELLigence)

This real-time, impedance-based assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells.[17][18][19][20][21]

Materials:

-

Target tumor cell line (e.g., a cancer cell line expressing a relevant antigen)

-

Effector T-cells (e.g., antigen-specific CD8+ T-cells)

-

xCELLigence RTCA instrument and E-Plates

-

Cell culture medium

-

This compound or other inhibitors

Procedure:

-

Target Cell Seeding: Add culture medium to the wells of an E-Plate and measure the background impedance. Seed the target tumor cells into the E-plate and monitor their adherence and proliferation in real-time.

-

Effector Cell Addition: Once the target cells have formed a stable monolayer, add the effector T-cells at various effector-to-target (E:T) ratios. Also, add the desired concentrations of this compound.

-

Real-Time Monitoring: Place the E-plate back into the xCELLigence instrument and monitor the impedance (represented as Cell Index) in real-time for 24-72 hours.

-

Data Analysis: The killing of target cells by the effector T-cells will cause a decrease in the Cell Index. The rate and extent of this decrease are used to quantify the cytotoxic activity. The software can calculate parameters such as the percentage of cytolysis and the time to 50% killing (KT50).

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an HPK1 inhibitor and a logical diagram of the expected outcomes.

References

- 1. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. bu.edu [bu.edu]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. weldonbiotech.com [weldonbiotech.com]

- 15. Human IFN gamma Uncoated ELISA Kit (ESS0002) - Invitrogen [thermofisher.com]

- 16. bioworlde.com [bioworlde.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. izasascientific.com [izasascientific.com]

- 20. scribd.com [scribd.com]

- 21. In vitro immunotherapy potency assays using real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-21: A Technical Guide to its Role in Modulating T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Hpk1-IN-21, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within the context of the T-cell receptor (TCR) signaling pathway. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying biological rationale for targeting HPK1 in immuno-oncology.

Introduction to HPK1 and its Role in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell activation, dampening the immune response following T-cell receptor (TCR) engagement.[2] Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated.[1] Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 and GADS at Threonine 262.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex, attenuation of downstream signaling cascades (including PLCγ1 and ERK), and reduced T-cell proliferation and cytokine production.[4][5]

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 represents a promising strategy to enhance anti-tumor immunity.[6] By blocking the kinase activity of HPK1, inhibitors can prevent the negative feedback loop, leading to sustained T-cell activation, increased cytokine secretion, and enhanced tumor cell killing.[2]

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a potent, orally active inhibitor of HPK1 kinase. It belongs to a class of spiro-azaindoline inhibitors developed through structure-based drug design.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and a representative potent HPK1 inhibitor to provide context on the expected potency range for this class of molecules.

Table 1: Biochemical Potency of this compound

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Kinase Assay | Ki | 0.8 |

Table 2: Representative Preclinical Data for a Potent HPK1 Inhibitor

| Assay Type | Parameter | Value (nM) | Cell Type |

| Biochemical Kinase Assay | IC50 | 0.2 | - |

| Cellular pSLP76 (S376) Assay | IC50 | 3 | Jurkat |

| Primary T-cell IL-2 Production | EC50 | 1.5 | Human Primary T-cells |

| Cytotoxicity | IC50 | >1000 | Human Primary T-cells |

Note: Specific IC50 values for this compound from biochemical and cellular assays were not publicly available in the reviewed literature. The data in Table 2 is from a representative potent HPK1 inhibitor to illustrate the typical potency profile.

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) |

| Oral | 25 | 13 |

T-Cell Receptor Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical TCR signaling pathway and the mechanism by which this compound enhances T-cell activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors like this compound.

HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test compounds

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ELISA kit for phospho-SLP76 (Ser376) or antibodies for Western blotting

Procedure (ELISA-based):

-

Seed Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for a specified time (e.g., 30 minutes).

-

Lyse the cells and collect the lysates.

-

Perform a sandwich ELISA according to the manufacturer's protocol to quantify the levels of phosphorylated SLP-76 (Ser376).

-

Normalize the pSLP-76 signal to the total protein concentration in each lysate.

-

Calculate IC50 values from the dose-response curve.

T-Cell Cytokine Release Assay (IL-2 and IFN-γ)

This functional assay assesses the impact of HPK1 inhibition on the production of key T-cell effector cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies or beads for stimulation

-

This compound or other test compounds

-

ELISA or Luminex kits for human IL-2 and IFN-γ

Procedure:

-

Isolate PBMCs or primary T-cells from healthy donor blood.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Stimulate the cells with anti-CD3/CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex bead-based assay (Luminex).

-

Calculate EC50 values, the concentration of the compound that elicits a half-maximal increase in cytokine production.

Experimental Workflow for HPK1 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion

This compound is a potent inhibitor of HPK1, a key negative regulator of T-cell signaling. By blocking the kinase activity of HPK1, this compound can effectively enhance T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of therapeutics in immuno-oncology. Further studies are warranted to fully elucidate the clinical potential of this compound and other molecules in this class.

References

- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

Hpk1-IN-21: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpk1-IN-21, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the compound's structure, a representative synthesis pathway, key quantitative data, and the immunological signaling pathways it modulates. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Core Compound Information

This compound, also referred to as compound 25 in initial discovery literature, is a spiro-azaindoline derivative identified as a highly potent inhibitor of HPK1.[1][2] Its development addresses the growing interest in HPK1 as a key negative regulator of T-cell activation and a promising target for cancer immunotherapy.[3][4][5][6]

Structure and Properties

The chemical and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₂₂H₂₅ClFN₅O₂ |

| Molecular Weight | 445.92 g/mol |

| CAS Number | 2413804-83-6 |

| SMILES | CN(C(C1=C(C(C2=C(C3=C(NC[C@@]34CC--INVALID-LINK--(C4)C)N=C2)Cl)=CC=C1N)F)=O)C |

Quantitative Data Summary

The following tables provide a consolidated view of the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency

| Parameter | Value | Target | Assay Conditions | Reference |

| Ki | 0.8 nM | HPK1 | In vitro kinase assay | [1][7][8] |

| IC₅₀ | Not specified | HPK1 | Inhibition of HPK1 kinase activity in human pan T cells (0.001-100 µM, 4 hours) | [1][7] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Animal Model | Dosing | Reference |

| Oral Bioavailability (F%) | 13% | C57BL/6 mice | 25 mg/kg (oral) vs. 1 mg/kg (intravenous) | [1] |

| Clearance (CL) | 57 mL/min/kg | C57BL/6 mice | 1 mg/kg (intravenous) | [1] |

| Volume of Distribution (Vss) | 1.9 L/kg | C57BL/6 mice | 1 mg/kg (intravenous) | [1] |

Synthesis of this compound

The synthesis of this compound is detailed in "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)" (ACS Med Chem Lett. 2021, 13(1):84-91). A logical workflow for its multi-step synthesis, based on the spiro-azaindoline core, is depicted below. This process involves the construction of the core spirocyclic system followed by functional group manipulations and final amide coupling.

Caption: Logical workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting HPK1, this compound is designed to enhance T-cell activation, cytokine production, and proliferation, thereby augmenting the anti-tumor immune response.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the downstream signaling cascade, including the Erk MAPK pathway, and ultimately reduces T-cell activation and IL-2 production.[4] this compound blocks the initial kinase activity of HPK1, thus preventing the degradation of SLP-76 and sustaining the pro-activation signal.

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro HPK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency (Ki or IC₅₀) of this compound against purified HPK1 enzyme.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations (e.g., 0.001 to 100 µM)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

In a 384-well plate, add the HPK1 enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki can be determined from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration is known.

T-Cell Activation and Cytokine Production Assay

Objective: To assess the functional effect of this compound on primary human T-cell activation and cytokine secretion.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound at various concentrations

-

96-well cell culture plates

-

ELISA kits for IL-2 and IFN-γ detection

-

Cell proliferation assay kit (e.g., CFSE or BrdU-based)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Optionally, enrich for T-cells using magnetic bead-based negative selection.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS before use.

-

Seed the T-cells into the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well to provide co-stimulation.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

After incubation, carefully collect the cell culture supernatant for cytokine analysis.

-

Quantify the concentration of IL-2 and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

For proliferation analysis, pulse the cells with BrdU for the final 18-24 hours of incubation or stain with CFSE prior to stimulation, and analyze by flow cytometry.

-

Analyze the data to determine the effect of this compound on cytokine production and T-cell proliferation, typically by calculating EC₅₀ values.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile, including oral bioavailability, of this compound in mice.

Materials:

-

C57BL/6 mice (female, 6-9 weeks old)

-

This compound

-

Formulation vehicles:

-

Intravenous (IV): 35% PEG400 in water

-

Oral (PO): 0.5% methylcellulose, 0.2% Tween 80 in water

-

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the mice overnight before dosing but allow access to water.

-

Divide the mice into two groups: IV administration and PO administration.

-

For the IV group, administer this compound at 1 mg/kg via tail vein injection.

-

For the PO group, administer this compound at 25 mg/kg via oral gavage.

-

Collect blood samples (e.g., 20-30 µL) from each mouse at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

-

Extract this compound from the plasma samples, standards, and QCs using protein precipitation or liquid-liquid extraction.

-

Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

-

Calculate key PK parameters including Area Under the Curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (t₁/₂).

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. This compound|CAS |DC Chemicals [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

Hpk1-IN-21: A Selective HPK1 Kinase Inhibitor for Immuno-Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function within hematopoietic cells is to attenuate immune responses, making it a compelling target for therapeutic intervention in immuno-oncology.[3][4] Inhibition of HPK1 has been shown to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[4][5] This technical guide provides a comprehensive overview of Hpk1-IN-21, a potent and selective inhibitor of HPK1, designed for researchers and drug development professionals.

Core Compound Data: this compound

This compound, also referred to as compound 25 in its discovery publication, is a spiro-azaindoline-based small molecule inhibitor of HPK1.[6][7] It demonstrates high potency and selectivity for HPK1, making it a valuable tool for studying the therapeutic potential of HPK1 inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Assay Condition |

| Ki | 0.8 nM | Biochemical kinase assay against human HPK1 |

| Cellular Activity | - | Inhibition of HPK1 kinase activity in human pan T cells |

Table 1: In Vitro Activity of this compound [7][8]

| Parameter | Value | Species | Dose |

| Oral Bioavailability | 13% | Mouse | 25 mg/kg, oral gavage |

| IV Clearance (CL) | 57 mL/min/kg | Mouse | 1 mg/kg, intravenous injection |

| Volume of Distribution (Vss) | 1.9 L/kg | Mouse | 1 mg/kg, intravenous injection |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice [9]

Signaling Pathway and Mechanism of Action

HPK1 acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates downstream targets, most notably the adapter protein SLP-76 at Serine 376.[7][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the destabilization of the SLP-76 signaling complex and attenuation of the T-cell activation signal.[8][11] this compound, as a selective inhibitor of HPK1, blocks this phosphorylation event, thereby preventing the negative feedback loop and sustaining T-cell activation.

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and information gathered from relevant research articles.

Biochemical HPK1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the affinity of inhibitors to the HPK1 kinase domain.

Materials:

-

Recombinant human HPK1 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or test compound

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer A to achieve the desired final concentrations (typically in a 4X working solution).

-

Prepare a 2X solution of HPK1 enzyme and Eu-anti-Tag antibody in Kinase Buffer A.

-

Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the 4X this compound dilution.

-

Add 8 µL of the 2X HPK1 enzyme/antibody mixture to each well.

-

Add 4 µL of the 4X Kinase Tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[1]

IL-2 Secretion Assay in Primary Human T-Cells

This cell-based assay measures the effect of this compound on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

This compound or test compound

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate primary human T-cells from PBMCs.

-

Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on IL-2 secretion.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic properties of this compound in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose for oral, saline for IV)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the mice overnight before dosing.

-

For oral administration, administer this compound via oral gavage at a specified dose (e.g., 25 mg/kg).

-

For intravenous administration, administer this compound via tail vein injection at a specified dose (e.g., 1 mg/kg).

-

Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vss), and oral bioavailability (%F).[12]

Conclusion

This compound is a potent and selective inhibitor of HPK1 kinase, a key negative regulator of T-cell signaling. Its well-characterized in vitro and in vivo properties make it an invaluable research tool for scientists and drug development professionals exploring the therapeutic potential of targeting the HPK1 pathway in immuno-oncology. The data and protocols presented in this guide provide a solid foundation for further investigation and development in this promising area of cancer immunotherapy.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Activation Bioassay (IL-2) Protocol [promega.com]

- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-21: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of Hpk1-IN-21, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling, making it a compelling target for immuno-oncology.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immunity by boosting T-cell activation and proliferation.[3][4]

This compound, identified as compound 25 in its discovery publication, emerged from a structure-based drug design campaign aimed at improving the metabolic stability and kinase selectivity of an initial 7-azaindole high-throughput screening hit.[5] The optimization process led to the development of a novel series of spiro-azaindoline inhibitors, with this compound demonstrating significant improvements in in vitro ADME properties and the ability to induce cytokine production in primary human T-cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the discovery and preclinical evaluation stages.

Table 1: In Vitro Potency of this compound

| Compound | HPK1 Kᵢ (nM) |

| This compound (Compound 25) | 0.8 |

Data sourced from MedChemExpress.[7]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

| Compound | Dosing (mg/kg) | Route | Oral Bioavailability (F%) | IV Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |

| This compound (Compound 25) | 1 (IV), 25 (PO) | IV, PO | 13 | 57 | 1.9 |

Data sourced from MedChemExpress.[8]

Table 3: In Vitro ADME Properties of this compound

| Compound | Human Liver Microsome Clearance (mL/min/kg) | Rat Liver Microsome Clearance (mL/min/kg) | Mouse Liver Microsome Clearance (mL/min/kg) | Human Hepatocyte Clearance (mL/min/kg) | Rat Hepatocyte Clearance (mL/min/kg) | Mouse Hepatocyte Clearance (mL/min/kg) |

| This compound (Compound 25) | 6.9 | 8.7 | 38 | 9.5 | 18 | 33 |

Data sourced from MedChemExpress.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

HPK1 Kinase Inhibition Assay (Biochemical Assay)

This assay determines the in vitro potency of compounds against the HPK1 enzyme.

-

Enzyme: Recombinant human HPK1.

-

Substrate: A suitable substrate for HPK1, such as Myelin Basic Protein (MBP), is used.[9]

-

Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by HPK1. The inhibition of this activity by the test compound is quantified. A common method is a radiometric HotSpot™ kinase assay, which measures the incorporation of radiolabeled phosphate into the substrate.[1]

-

Protocol:

-

Recombinant HPK1 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

The kinase reaction is initiated by the addition of a mixture of ATP (containing a radiolabeled ATP, such as ³³P-ATP) and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) or the inhibitor constant (Kᵢ) is calculated from the dose-response curve. For this compound, a Kᵢ of 0.8 nM was determined.[7]

-

Cellular Assay: Inhibition of HPK1 Kinase Activity in Human T-cells

This assay assesses the ability of the compound to inhibit HPK1 activity within a cellular context.

-

Cell Line: Human pan T-cells.[8]

-

Protocol:

-

Human pan T-cells are cultured and treated with this compound at a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 μM) for a specified duration (e.g., 4 hours).[8]

-

Following treatment, the cells are stimulated to activate the T-cell receptor (TCR) signaling pathway, which in turn activates HPK1. This can be achieved using anti-CD3 and anti-CD28 antibodies.[4]

-

Cell lysates are prepared, and the phosphorylation status of a direct downstream substrate of HPK1, such as SLP-76 at Serine 376, is assessed using methods like Western Blotting or flow cytometry.[3]

-

A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and inhibition of HPK1 kinase activity.[8]

-

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

-

Animal Model: C57BL/6 mice.[8]

-

Dosing:

-

Protocol:

-

This compound is formulated in a suitable vehicle for IV (e.g., solution) and PO (e.g., suspension) administration.

-

The compound is administered to groups of mice at the specified doses and routes.

-

Blood samples are collected at various time points post-administration.

-

The concentration of this compound in the plasma or blood is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), and oral bioavailability (F%), are calculated from the concentration-time data. For this compound, an oral bioavailability of 13% was observed in mice.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and a general workflow for inhibitor screening.

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Caption: General workflow for the discovery and development of HPK1 inhibitors like this compound.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Investigating the Function of Hematopoietic Progenitor Kinase 1 (HPK1) with the Selective Inhibitor Hpk1-IN-21

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell function. It details the role of HPK1 in signaling pathways, particularly in T-cells, and outlines how the potent and selective inhibitor, Hpk1-IN-21, can be utilized as a tool to investigate its kinase-dependent functions. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction to HPK1 (MAP4K1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells.[1][2][3][4][5] As a member of the Ste20 kinase family, HPK1 functions as a key intracellular immunosuppressive regulator.[1][4] It acts as a crucial checkpoint to attenuate the strength and duration of immune responses, particularly those initiated by the T-cell receptor (TCR), thereby maintaining immune homeostasis.[4][6] However, within the tumor microenvironment (TME), this regulatory function can be detrimental, as it dampens the anti-tumor immune response and allows cancer cells to evade immune surveillance.[6][7] This has positioned HPK1 as a compelling therapeutic target for cancer immunotherapy.[1][3]

The HPK1 Signaling Pathway in T-Cells

The role of HPK1 as a negative regulator is best understood in the context of TCR signaling.[2]

-

Activation: Upon engagement of the TCR with an antigen, HPK1 is recruited to a signaling complex at the cell membrane involving adaptor proteins like LAT and Gads.[2][8] This recruitment leads to its activation through a series of phosphorylation events, including autophosphorylation and transphosphorylation.[1][9]

-

Substrate Phosphorylation: Activated HPK1 phosphorylates several downstream targets. Its most critical substrate in this pathway is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76). HPK1 specifically phosphorylates SLP-76 at the serine 376 residue (S376).[1][4][10][11]

-

Signal Termination: The phosphorylation of SLP-76 at S376 creates a binding site for the negative regulator protein 14-3-3.[1][10][11] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1]

-

Downstream Consequences: The degradation of SLP-76 destabilizes the TCR signaling complex, effectively terminating the signal cascade.[1] This attenuates downstream signaling events, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), which are essential for T-cell activation.[1] The ultimate result is a reduction in T-cell proliferation and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]

This compound: A Potent Tool for HPK1 Investigation

This compound is a potent, orally active small-molecule inhibitor of HPK1.[12] Its high affinity and selectivity make it an excellent chemical probe to dissect the kinase-dependent functions of HPK1 in various experimental settings. By inhibiting the catalytic activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby blocking the negative regulatory cascade and leading to sustained T-cell activation.[4]

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | Potency (Ki) |

|---|

| this compound | HPK1 | Kinase Inhibition | 0.8 nM[12] |

Experimental Protocols for Investigating HPK1 Function

The following sections detail key experiments that leverage this compound to elucidate the role of HPK1.

-

Objective: To directly measure the inhibitory activity of this compound against the purified HPK1 enzyme.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing purified recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and kinase assay buffer.[13]

-

Compound Addition: this compound is serially diluted and added to the wells. A DMSO control (vehicle) is included.

-

Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent detection reagent such as ADP-Glo™ (Promega) or a mobility-shift assay (MSA) method.[10][14]

-

Analysis: The luminescent or fluorescence signal is read on a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the log concentration of this compound.

-

-

Objective: To confirm target engagement by measuring the inhibition of HPK1's direct substrate, SLP-76, in a cellular context.

-

Methodology:

-

Cell Culture: Jurkat T-cells, which endogenously express HPK1, are cultured and harvested.[15] Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be used.[11]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-4 hours.

-

T-Cell Stimulation: T-cells are stimulated to activate the TCR pathway and induce HPK1 activity. This is typically done using anti-CD3/CD28 antibodies for 15-30 minutes.[15]

-

Lysis and Detection: Cells are lysed, and the protein concentration is normalized. The level of phosphorylated SLP-76 (Ser376) is quantified. This can be achieved via:

-

Sandwich ELISA: Using a capture antibody specific for total SLP-76 and a detection antibody specific for the phosphorylated Ser376 form.[15]

-

Western Blot: Separating proteins by SDS-PAGE and probing with specific antibodies for pSLP-76 (S376) and total SLP-76.

-

Flow Cytometry: For analysis within specific cell subsets in whole blood or PBMCs.[7]

-

-

Analysis: The signal from pSLP-76 is normalized to total SLP-76 or a housekeeping protein. The EC50 value is determined by plotting the inhibition of SLP-76 phosphorylation against the inhibitor concentration.

-

Table 2: Cellular Activity of Potent HPK1 Inhibitors

| Compound Class | Cell Type | Assay | Potency |

|---|---|---|---|

| Diaminopyrimidine Carboxamide (Comp. 17) | Human PBMCs | pSLP-76 Inhibition | EC50 = 32 nM[11] |

| Diaminopyrimidine Carboxamide (Comp. 22) | Human PBMCs | pSLP-76 Inhibition | EC50 = 78 nM[11] |

| Spiro-azaindoline (Lead Compound) | Jurkat Cells | pSLP-76 Inhibition | IC50 = 3 nM[16] |

Note: Data for specific compounds similar to this compound are shown to represent expected potency in cellular assays.

-

Objective: To assess the functional downstream consequence of HPK1 inhibition on T-cell effector function.

-

Methodology:

-

Cell Isolation: Isolate human PBMCs or purified CD4+/CD8+ T-cells from healthy donor blood.

-

Treatment and Stimulation: Plate the cells and treat with a concentration range of this compound. Stimulate the cells with anti-CD3/CD28 antibodies.

-

Incubation: Incubate the cells for 24 to 72 hours to allow for cytokine production and secretion.[17]

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of key cytokines like IL-2, IFN-γ, and TNF-α in the supernatant using methods such as ELISA, Cytometric Bead Array (CBA), or Homogeneous Time Resolved Fluorescence (HTRF).[1][17]

-

Analysis: Determine the EC50 value for the enhancement of cytokine production for each analyte.

-

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. biofeng.com [biofeng.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 17. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-21 and Its Postulated Impact on Dendritic Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide focuses on the compound Hpk1-IN-21 , a potent and selective inhibitor of HPK1, and explores its anticipated impact on the activation of dendritic cells (DCs)—the most potent antigen-presenting cells and crucial initiators of adaptive immunity.

While direct experimental data on the effects of this compound on dendritic cells is not currently available in the public domain, this document extrapolates its expected activity based on extensive studies with other HPK1 inhibitors and HPK1-deficient genetic models. Inhibition of HPK1 is robustly demonstrated to unleash the full potential of dendritic cells, leading to enhanced maturation, increased expression of co-stimulatory molecules, and a potent pro-inflammatory cytokine milieu conducive to robust T-cell activation. This guide provides detailed methodologies for assessing these effects and visualizes the key signaling pathways and experimental workflows.

Introduction to HPK1 and the Inhibitor this compound

HPK1 (also known as MAP4K1) functions as an intracellular checkpoint, dampening signaling downstream of the T-cell receptor (TCR) and other immune-activating receptors. In dendritic cells, HPK1 is understood to similarly restrain activation signals, thereby limiting the magnitude of the subsequent immune response. Pharmacological inhibition of HPK1 is therefore being pursued to reverse this suppression and boost immune function.

This compound is a spiro-azaindoline compound identified as a highly potent inhibitor of HPK1 kinase activity.[1][2][3] Its primary characterization has been in the context of T-cell activation.[1][3]

Properties of this compound

The key reported activity for this compound is its direct and potent inhibition of the HPK1 enzyme.

| Compound | Target | Ki (nM) | Reference |

| This compound | HPK1 | 0.8 | [1][2] |

Note: Ki represents the inhibition constant, a measure of inhibitor potency.

The Role of HPK1 in Dendritic Cell Activation (Inferred for this compound)

Genetic knockout and pharmacological inhibition studies have consistently shown that HPK1 acts as a negative regulator of DC activation and function.[4][5][6][7][8][9][10] Therefore, treatment of dendritic cells with this compound is expected to phenocopy these findings, leading to a hyper-activated state.

Expected Effects on DC Phenotype and Function

Inhibition of HPK1 by this compound is anticipated to result in:

-

Enhanced DC Maturation: Increased surface expression of maturation markers such as CD83 and MHC class II.

-

Upregulation of Co-stimulatory Molecules: Higher levels of CD80 and CD86, which are crucial for providing the "second signal" for T-cell activation.[4][5][7][8]

-

Increased Pro-inflammatory Cytokine Production: Elevated secretion of key cytokines that shape the adaptive immune response, particularly favoring a Th1-polarization.[4][5][7][8]

The diagram below illustrates the central role of HPK1 in negatively regulating DC activation pathways.

References

- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 5. arcusbio.com [arcusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-21 Cell-Based Assay in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity. Hpk1-IN-21 is a potent and selective inhibitor of HPK1, demonstrating the potential to augment T-cell function.[3][4] These application notes provide detailed protocols for assessing the activity of this compound in Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling.

The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 at Serine 376 (pSLP-76 S376).[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex. Therefore, a key readout for HPK1 inhibitor activity is the reduction of pSLP-76 (S376) levels upon T-cell activation. A downstream functional consequence of enhanced T-cell signaling is the increased production of cytokines, such as Interleukin-2 (IL-2).[5][6]

This document outlines two primary cell-based assays in Jurkat cells to characterize the effect of this compound:

-

pSLP-76 (S376) Inhibition Assay: To measure the direct target engagement of this compound.

-

IL-2 Secretion Assay: To assess the downstream functional consequence of HPK1 inhibition.

Data Presentation

The following tables summarize representative quantitative data for HPK1 inhibitors in Jurkat cells. Note that specific values for this compound should be determined experimentally.

Table 1: Potency of Various HPK1 Inhibitors in Biochemical and Cellular Assays

| Compound | HPK1 Biochemical IC₅₀ (nM) | Jurkat pSLP-76 (S376) IC₅₀ (µM) | Reference |

| This compound (Ki) | 0.8 | Not Reported | [3] |

| Compound A | 47 (pM) | < 0.02 | [7] |

| Compound B | 334 (pM) | Not Reported | [7] |

| Biaryl Amide Inhibitor | Not Reported | 4.6 | [8] |

Table 2: Effect of HPK1 Inhibition on IL-2 Production in Activated Jurkat Cells

| Treatment | IL-2 Production (pg/mL) - Representative Data |

| Unstimulated Jurkat Cells | Baseline |

| Stimulated Jurkat Cells (e.g., anti-CD3/CD28) | Increased |

| Stimulated Jurkat Cells + HPK1 Inhibitor (e.g., 1 µM) | Further Increased |

| HPK1 Knockout Jurkat Cells (Stimulated) | Significantly Increased |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. arcusbio.com [arcusbio.com]

- 2. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]

- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In This Issue, Volume 13, Issue 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Dosing of Hpk1-IN-21 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its role in dampening T-cell activation makes it a compelling target in immuno-oncology.[2][3] Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell proliferation and cytokine production.[1][4] Hpk1-IN-21 is a potent, orally active inhibitor of HPK1 with a Ki of 0.8 nM.[5] This document provides a summary of the available in vivo dosing information for this compound in mouse models and presents representative protocols based on other small molecule HPK1 inhibitors.

This compound: In Vivo Pharmacokinetic Data

While specific in vivo efficacy studies for this compound are not extensively detailed in the public domain, a pharmacokinetic study has been conducted in C57BL/6 mice.[5] This study aimed to determine the oral bioavailability of the compound.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice [5]

| Parameter | Value |

| Intravenous (IV) Dose | 1 mg/kg |

| Oral (PO) Dose | 25 mg/kg |

| Oral Bioavailability (F%) | 13% |

| IV Blood Clearance (CL) | 57 mL/min/kg |

| Volume of Distribution (Vss) | 1.9 L/kg |

Experimental Protocol: Pharmacokinetic Study of this compound in Mice

This protocol is based on the methodology described for the pharmacokinetic evaluation of this compound.[5]

Objective: To determine the oral bioavailability of this compound in a mouse model.

Materials:

-

This compound

-

Vehicle for IV administration: 35% PEG400 in water

-

Vehicle for PO administration: 0.5% methylcellulose, 0.2% Tween in water

-

Female C57BL/6 mice (6-9 weeks old, 15-25 g)

-

Standard laboratory equipment for intravenous and oral dosing, blood collection, and sample processing.

Procedure:

-

Animal Acclimatization: Acclimate six female C57BL/6 mice to the laboratory conditions for at least one week prior to the experiment.

-

Dosing Group Allocation: Divide the mice into two groups:

-

Group 1 (n=3): Intravenous (IV) administration.

-

Group 2 (n=3): Oral (PO) administration.

-

-

Dose Preparation:

-

IV Formulation: Prepare a solution of this compound in 35% PEG400 in water to a final concentration for a 1 mg/kg dose.

-

PO Formulation: Prepare a suspension of this compound in 0.5% methylcellulose with 0.2% Tween in water for a 25 mg/kg dose.

-

-

Administration:

-

IV Administration: Administer the this compound solution to Group 1 via tail vein injection.

-

PO Administration: Administer the this compound suspension to Group 2 via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing and Analysis: Process the blood samples to isolate plasma. Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Representative In Vivo Efficacy Studies with other HPK1 Inhibitors

To provide guidance on potential in vivo efficacy study designs, the following table summarizes dosing regimens for other reported small molecule HPK1 inhibitors in syngeneic mouse tumor models.

Table 2: In Vivo Dosing of Representative HPK1 Inhibitors in Mouse Tumor Models

| Compound | Mouse Model | Dosing Regimen | Key Findings |

| Unnamed Inhibitor[2] | CT26 Syngeneic Tumor Model | 30 mg/kg, p.o., twice daily | 42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1.[2] |

| Compound K (CompK)[6] | 1956 Sarcoma & MC38 Syngeneic Models | 30 mg/kg and 100 mg/kg, p.o., twice daily for 5 days | Significant elevation of inflammatory markers; increased tumor antigen-specific CD8+ T-cells.[6][7] |

Experimental Protocol: General In Vivo Efficacy Study for an HPK1 Inhibitor in a Syngeneic Tumor Model

This generalized protocol is based on methodologies reported for other HPK1 inhibitors.[2][8]

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.

Materials:

-

HPK1 Inhibitor

-

Vehicle for oral administration

-

Syngeneic tumor cells (e.g., CT26, MC38)

-

Immune-competent mice (e.g., BALB/c or C57BL/6)

-

Anti-PD-1 antibody or other immune checkpoint inhibitor

-

Standard laboratory equipment for tumor cell implantation, animal dosing, tumor measurement, and tissue collection.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100 mm³).

-

Randomization and Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor alone, anti-PD-1 alone, HPK1 inhibitor + anti-PD-1).

-

Dosing:

-

Administer the HPK1 inhibitor orally at the selected dose and schedule (e.g., twice daily).

-

Administer the anti-PD-1 antibody via intraperitoneal injection at its established effective dose and schedule.

-

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, collect tumors and other tissues (e.g., spleen, lymph nodes) for pharmacodynamic and immunological analysis (e.g., flow cytometry for tumor-infiltrating lymphocytes, cytokine analysis).

-

Data Analysis: Analyze tumor growth inhibition, changes in the tumor microenvironment, and systemic immune responses.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: General Experimental Workflow for In Vivo Efficacy.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Hpk1-IN-21 in Human Pan T-Cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Hpk1-IN-21, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for the stimulation of human pan T-cells. This document outlines the mechanism of action, experimental procedures, and expected outcomes, offering valuable insights for researchers in immunology and cancer immunotherapy.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed primarily in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening the anti-tumor immune response.[1][2] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell killing.[3][4] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1, thus augmenting T-cell activation, proliferation, and cytokine production.[1][5]

Mechanism of Action

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[3][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[3][5] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK.[3]

This compound and other similar HPK1 inhibitors act by blocking the kinase activity of HPK1. This prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[3][6] This enhanced activation manifests as increased T-cell proliferation, elevated production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and improved cytotoxic activity against target cells.[1][3][6]

Figure 1: Hpk1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effects of HPK1 inhibition on human T-cell function as reported in various studies.

| Parameter | Cell Type | Treatment | Stimulation | Fold Change/Effect | Reference |

| p-SLP-76 (S376) | Human CD8+ T-cells | HPK1 inhibitor | anti-CD3/CD28 | Concentration-dependent decrease | [6] |

| IL-2 Production | Jurkat cells | HPK1 knockout | anti-CD3/CD28 | Increased secretion | [6][7] |

| IL-2 Production | Human CD8+ T-cells | HPK1 inhibitor (1 µM) | anti-CD3/CD28 | Enhanced secretion | [6] |

| IFN-γ Production | Human CD8+ T-cells | HPK1 knockout | anti-CD3/CD28 | Increased secretion | [6] |

| IFN-γ Production | Human CD8+ T-cells | HPK1 inhibitor (1 µM) | anti-CD3/CD28 | Enhanced secretion | [6] |

| IFN-γ Production | Human PBMCs | HPK1 inhibitor + Pembrolizumab | anti-CD3/CD28 | Synergistic increase | [1] |

| T-cell Proliferation | Human T-cells | HPK1 inhibitor | anti-CD3/CD28 | Augmented proliferation | [1][2] |

| Granzyme B | Human CD8+ T-cells | HPK1 inhibitor | OKT3 | Dose-dependent increase | [3] |

| Cytotoxicity | Human PBMCs | HPK1 inhibitor | Co-culture with HepG2 cells | Increased tumor cell killing | [3] |

Experimental Protocols